molecular formula C12H16FN B176851 3-(4-Fluorobenzyl)piperidine CAS No. 382637-47-0

3-(4-Fluorobenzyl)piperidine

Cat. No.: B176851
CAS No.: 382637-47-0
M. Wt: 193.26 g/mol
InChI Key: WATWKPHWUDHKGA-UHFFFAOYSA-N
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Description

“3-(4-Fluorobenzyl)piperidine” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a significant area of research in modern organic chemistry . Methods for the preparation of “this compound” have been described, starting from 3-benzylpiperidone .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16FN . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 193.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Synthesis Methods and Derivatives : 3-(4-Fluorobenzyl)piperidine and its isotopomers have been synthesized using methods like the Grignard reaction and heteroatomic ring saturation, which are important in pharmaceutical chemistry (Proszenyák, Ágai, Tárkányi, Vida, & Faigl, 2005).

  • Pharmaceutical Intermediates : The compound is a valuable pharmaceutical intermediate. Its hydrogenation over supported precious metal catalysts is a key step in industrial synthesis processes (Proszenyák, Ágai, Hegedűs, & Faigl, 2004).

  • Neurotransmitter Transporter Studies : Derivatives of this compound have been explored for their affinity at neurotransmitter transporters like dopamine, serotonin, and norepinephrine transporters. This research is significant for developing inhibitors of these transporters, which are crucial in treating various neurological disorders (Kolhatkar, Ghorai, George, Reith, & Dutta, 2003).

  • Antibacterial and Antifungal Activities : Certain this compound derivatives have shown antibacterial and antifungal activities, important for the development of new antimicrobial agents (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).

  • Tuberculosis Treatment : It has also been evaluated in the context of tuberculosis treatment, with research focusing on the structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).

  • Histone Deacetylase Inhibitors : Spiro[chromane-2,4′-piperidine] derivatives, based on 4-fluorobenzyl, have been prepared as novel histone deacetylase (HDAC) inhibitors. These are explored for their antitumor activity and potential as therapeutic agents in cancer treatment (Thaler et al., 2012).

  • PET Imaging Studies : This compound has been used in the development of specific PET radioligands, indicating its utility in neuroimaging and the study of brain receptors (Labas et al., 2011).

  • Corrosion Inhibition : Piperidine derivatives, including those related to this compound, have been investigated for their potential in corrosion inhibition, which is relevant in material science and engineering (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for piperidine derivatives indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Mechanism of Action

Target of Action

The primary target of 3-(4-Fluorobenzyl)piperidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease . Another target of this compound is Tyrosinase , an enzyme involved in the production of melanin .

Mode of Action

It is known to interact with its targets, potentially inhibiting their activity . For instance, it may inhibit the activity of Beta-secretase 1, thereby reducing the production of beta-amyloid peptide . Similarly, it may inhibit Tyrosinase, thereby reducing the production of melanin .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the production of beta-amyloid peptide and melanin. By inhibiting Beta-secretase 1, the compound may disrupt the amyloidogenic pathway, reducing the production of beta-amyloid peptide . By inhibiting Tyrosinase, the compound may disrupt the melanogenesis pathway, reducing the production of melanin .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of Beta-secretase 1 and Tyrosinase. By inhibiting these enzymes, the compound may reduce the production of beta-amyloid peptide and melanin, respectively . This could potentially slow the progression of Alzheimer’s disease and reduce skin pigmentation .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. It’s important to note that like all organic compounds, it should be handled with care, avoiding contact with fire and ensuring proper ventilation in the laboratory or workplace .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATWKPHWUDHKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392419
Record name 3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382637-47-0
Record name 3-[(4-Fluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382637-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes available for producing (3S)-3-(4-Fluorobenzyl)piperidine, and what are their advantages and disadvantages?

A: Three generations of synthesis for (3S)-3-(4-Fluorobenzyl)piperidine are described in the literature []:

    Q2: Can 3-(4-Fluorobenzyl)piperidine be synthesized enantioselectively?

    A: Yes, an enantioselective synthesis of this compound has been reported []. This method utilizes rhodium-catalyzed asymmetric hydrogenation of an exocyclic α,β-unsaturated carbonyl compound precursor. The reaction employs a chiral bisphosphine-thiourea ligand (ZhaoPhos) and achieves high enantioselectivity (up to 99% ee) for the desired (S)-enantiomer. The researchers highlight the crucial role of hydrogen bonding between the substrate and the catalyst in achieving high enantioselectivity.

    Q3: What is the significance of this compound in medicinal chemistry?

    A: (3S)-3-(4-Fluorobenzyl)piperidine serves as a key chiral building block in synthesizing various bioactive molecules, particularly pharmaceuticals [, ]. For instance, it is a crucial intermediate in the multi-kilogram synthesis of a CCR3 antagonist []. This highlights its importance in developing new drugs for various therapeutic areas.

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